molecular formula C12H13ClN2O2 B14901691 3-Chloro-N-(2-(cyclopropylamino)-2-oxoethyl)benzamide

3-Chloro-N-(2-(cyclopropylamino)-2-oxoethyl)benzamide

Cat. No.: B14901691
M. Wt: 252.69 g/mol
InChI Key: PZRBCAIBVILCFB-UHFFFAOYSA-N
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Description

3-Chloro-N-(2-(cyclopropylamino)-2-oxoethyl)benzamide is an organic compound that belongs to the class of benzamides. Benzamides are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents. This compound features a benzamide core substituted with a chloro group and a cyclopropylamino moiety, which may contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-N-(2-(cyclopropylamino)-2-oxoethyl)benzamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-chlorobenzoyl chloride and cyclopropylamine.

    Reaction Conditions: The reaction is carried out under controlled conditions, often in the presence of a base like triethylamine (TEA) and a solvent such as tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

    Purification: The crude product is purified using techniques like recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized for maximum yield and purity, and advanced purification techniques are employed to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-N-(2-(cyclopropylamino)-2-oxoethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

    Substitution: The chloro group in the benzamide core can participate in nucleophilic substitution reactions, leading to the formation of substituted benzamides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like LiAlH4 and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

3-Chloro-N-(2-(cyclopropylamino)-2-oxoethyl)benzamide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It finds applications in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Chloro-N-(2-(cyclopropylamino)-2-oxoethyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to the desired biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-N-(2-(dimethylamino)ethyl)benzamide
  • 3-Chloro-N-(2,4-dichlorophenyl)benzamide
  • 3-Chloro-N-(2-naphthyl)benzamide

Uniqueness

3-Chloro-N-(2-(cyclopropylamino)-2-oxoethyl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the cyclopropylamino group may enhance its stability and reactivity compared to other benzamide derivatives.

Properties

Molecular Formula

C12H13ClN2O2

Molecular Weight

252.69 g/mol

IUPAC Name

3-chloro-N-[2-(cyclopropylamino)-2-oxoethyl]benzamide

InChI

InChI=1S/C12H13ClN2O2/c13-9-3-1-2-8(6-9)12(17)14-7-11(16)15-10-4-5-10/h1-3,6,10H,4-5,7H2,(H,14,17)(H,15,16)

InChI Key

PZRBCAIBVILCFB-UHFFFAOYSA-N

Canonical SMILES

C1CC1NC(=O)CNC(=O)C2=CC(=CC=C2)Cl

Origin of Product

United States

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